molecular formula C12H23NO4 B046910 (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid CAS No. 146398-18-7

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Cat. No.: B046910
CAS No.: 146398-18-7
M. Wt: 245.32 g/mol
InChI Key: XRVAMBSTOWHUMM-SECBINFHSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a popular protecting group for amines due to its stability under a variety of conditions and its ease of removal.

Mechanism of Action

Target of Action

This compound is a reactant used in the synthesis of cryptophycin derivatives , which are known to be potent antimitotic agents .

Mode of Action

Given its use in the synthesis of cryptophycin derivatives , it may contribute to the antimitotic activity of these compounds. Antimitotic agents generally work by disrupting microtubule function, preventing cell division and leading to cell death.

Biochemical Pathways

As a component of cryptophycin derivatives , it may play a role in the disruption of the mitotic spindle assembly, a critical process in cell division.

Result of Action

As a component of cryptophycin derivatives , it may contribute to their antimitotic activity, leading to cell cycle arrest and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: TFA, HCl, or other strong acids.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Deprotection: The primary product is the free amino acid.

    Substitution: Products vary depending on the substituents introduced.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid: Features a Boc-protected amino group.

    ®-3-((Phenylmethoxycarbonyl)amino)-5-methylhexanoic acid: Features a phenylmethoxycarbonyl (Cbz) protecting group.

    ®-3-((Methoxycarbonyl)amino)-5-methylhexanoic acid: Features a methoxycarbonyl protecting group.

Uniqueness

The tert-butoxycarbonyl group is unique due to its stability and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVAMBSTOWHUMM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427388
Record name (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146398-18-7
Record name (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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